2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide
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Overview
Description
2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers .
Preparation Methods
The synthesis of 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide involves multiple steps. One common synthetic route starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl. Subsequent steps involve reactions with various reagents such as NaH, Pd2(dba)3, xantphos, and bis(pinacolato)diboron under specific conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenated intermediates and nucleophiles under conditions like those using Pd(PPh3)4 and Cs2CO3.
Scientific Research Applications
2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Acts as an inhibitor of TRKs, which are involved in cell proliferation and differentiation.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting TRKs. TRKs are receptor tyrosine kinases that, when activated, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of cancers associated with TRK overexpression .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, which also exhibit TRK inhibitory activity. 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide is unique due to its specific structural features and the presence of dicyclopropyl and phenyl groups, which contribute to its distinct biological activity and selectivity .
Properties
Molecular Formula |
C24H28N6O2S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C24H28N6O2S/c1-32-13-5-12-25-24(33)28-27-23(31)18-14-19(15-8-9-15)26-22-20(18)21(16-10-11-16)29-30(22)17-6-3-2-4-7-17/h2-4,6-7,14-16H,5,8-13H2,1H3,(H,27,31)(H2,25,28,33) |
InChI Key |
WHPGFWSCLOQYFP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5 |
Origin of Product |
United States |
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